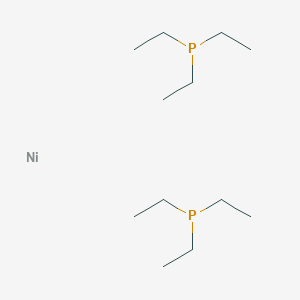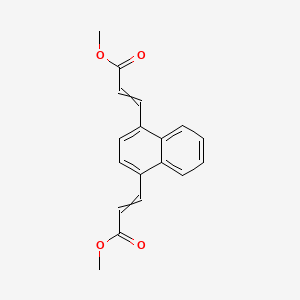![molecular formula C18H17NO4S B15165316 N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide CAS No. 192312-62-2](/img/structure/B15165316.png)
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide is a chemical compound that features a benzofuran ring, a propanoyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Attachment of the Propanoyl Group: The benzofuran derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted benzofuran.
Coupling with Methanesulfonamide: The final step involves the coupling of the propanoyl-substituted benzofuran with methanesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Hydroxypropanoyl-substituted benzofuran.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to the presence of the benzofuran ring, which is known for its biological activity
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide: Unique due to the combination of benzofuran, propanoyl, and methanesulfonamide groups.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core but differ in functional groups.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic and aliphatic substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran or sulfonamide derivatives .
Propiedades
Número CAS |
192312-62-2 |
|---|---|
Fórmula molecular |
C18H17NO4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[4-[3-(1-benzofuran-2-yl)propanoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-24(21,22)19-15-8-6-13(7-9-15)17(20)11-10-16-12-14-4-2-3-5-18(14)23-16/h2-9,12,19H,10-11H2,1H3 |
Clave InChI |
QPWCSMLIBOVLFB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


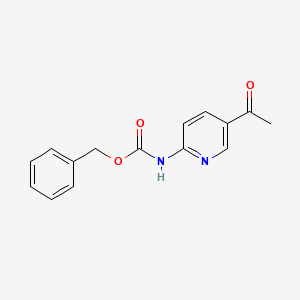
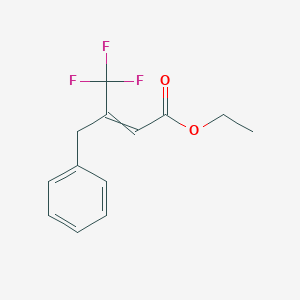
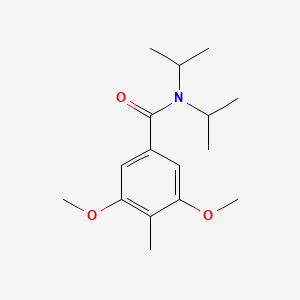
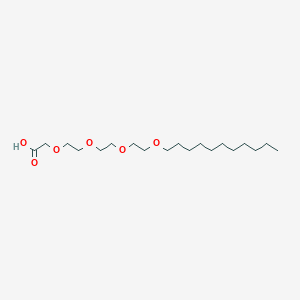

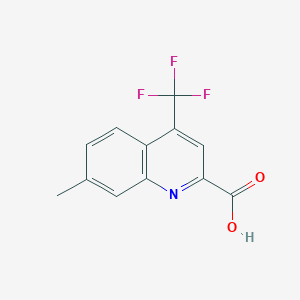
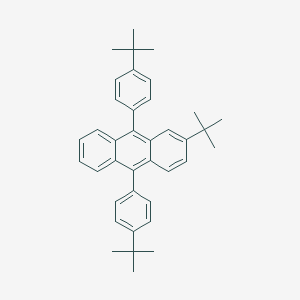
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
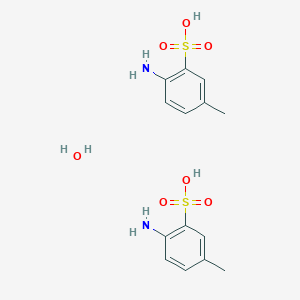
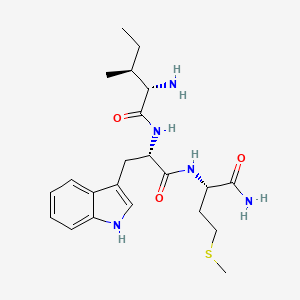
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
